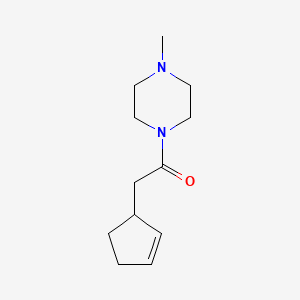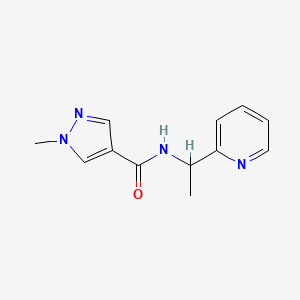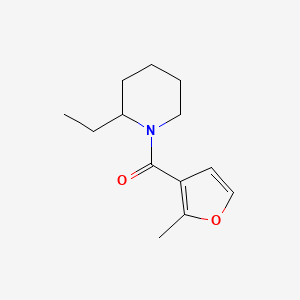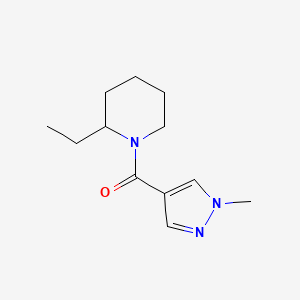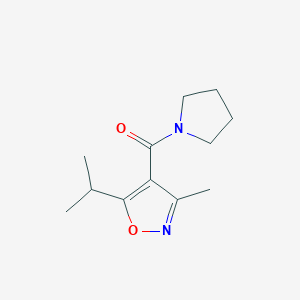
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate, also known as MDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MDBP is a piperidine-based compound that has been found to have a variety of biological effects, including acting as an inhibitor of the dopamine transporter and as a potential treatment for drug addiction. In
Aplicaciones Científicas De Investigación
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of drug addiction. This compound has been found to act as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, this compound may be able to increase the levels of dopamine in the brain, which could help to reduce the cravings associated with drug addiction.
This compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, this compound increases the levels of dopamine in the brain, which can help to reduce the cravings associated with drug addiction. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the dopamine transporter, this compound has been found to have anti-inflammatory and neuroprotective effects. This compound has also been found to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of this compound is that it has not yet been extensively studied in humans, which means that its safety and efficacy are not yet fully understood. In addition, this compound has a relatively short half-life, which means that it may not be suitable for long-term studies.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate. One area of interest is in the development of new treatments for drug addiction. This compound has shown promise in reducing drug cravings, and further research could help to determine its potential as a treatment for addiction.
Another area of interest is in the development of new treatments for neurological disorders. This compound has been found to have neuroprotective effects, which could make it useful in the treatment of disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological effects, including acting as an inhibitor of the dopamine transporter and as a potential treatment for drug addiction. Further research is needed to fully understand the safety and efficacy of this compound, but its potential as a treatment for addiction and neurological disorders is promising.
Métodos De Síntesis
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is synthesized through a multi-step process that involves the reaction of piperidine with 2,3-dihydro-1-benzofuran-2-carbonyl chloride, followed by the addition of methylamine. The final product is then purified through column chromatography to yield pure this compound.
Propiedades
IUPAC Name |
methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)11-6-8-17(9-7-11)15(18)14-10-12-4-2-3-5-13(12)21-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFRECLHFPDOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

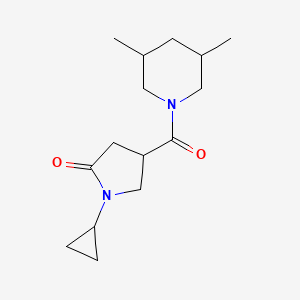
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
